

"Einecs 299-589-7" molecular structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 299-589-7

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Technical Guide: 2-Phenoxyethanol

This guide provides a comprehensive overview of the molecular structure, characterization, and analytical protocols for 2-Phenoxyethanol, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Phenoxyethanol is an organic compound with the chemical formula $C_8H_{10}O_2$. It is a glycol ether that functions as a bactericide and a fixative for perfumes.

Table 1: Physicochemical Properties of 2-Phenoxyethanol



Property	Value
Molecular Formula	C ₈ H ₁₀ O ₂
Molecular Weight	138.16 g/mol
IUPAC Name	2-Phenoxyethanol
Synonyms	Ethylene glycol monophenyl ether, Phenyl cellosolve
Appearance	Colorless oily liquid
Boiling Point	247 °C (477 °F; 520 K)
Melting Point	14 °C (57 °F; 287 K)
Density	1.102 g/cm ³
Solubility in water	26.7 g/L

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Phenoxyethanol.

2.1. Infrared (IR) Spectroscopy

- Protocol: A thin film of neat 2-Phenoxyethanol is placed between two potassium bromide (KBr) plates. The sample is then analyzed using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
- Interpretation: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-Phenoxyethanol



Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3350 (broad)	О-Н	Stretching
3060-3030	C-H (aromatic)	Stretching
2940-2870	C-H (aliphatic)	Stretching
1600, 1500	C=C (aromatic)	Stretching
1240	C-O (ether)	Asymmetric Stretching
1040	C-O (alcohol)	Stretching

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Protocol: A solution of 2-Phenoxyethanol in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is recorded on a 400 MHz NMR spectrometer.
- ¹³C NMR Protocol: A more concentrated solution in the same deuterated solvent is used. The spectrum is acquired on the same 400 MHz spectrometer with a broadband decoupler.

Table 3: ¹H NMR Chemical Shifts for 2-Phenoxyethanol (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32-7.28	t	2H	Ar-H (meta)
6.98-6.94	t	1H	Ar-H (para)
6.92-6.89	d	2H	Ar-H (ortho)
4.12	t	2H	-O-CH ₂ -
3.98	t	2H	-CH2-OH
2.05	s (broad)	1H	-OH

Table 4: ¹³C NMR Chemical Shifts for 2-Phenoxyethanol (100 MHz, CDCl₃)



Chemical Shift (ppm)	Assignment
158.6	Ar-C (quaternary)
129.5	Ar-C (meta)
121.2	Ar-C (para)
114.6	Ar-C (ortho)
69.4	-O-CH ₂ -
61.5	-CH ₂ -OH

2.3. Mass Spectrometry (MS)

- Protocol: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, and the resulting fragments are analyzed.
- Interpretation: The mass spectrum shows a molecular ion peak (M+) and various fragment ions, which help confirm the molecular weight and structure.

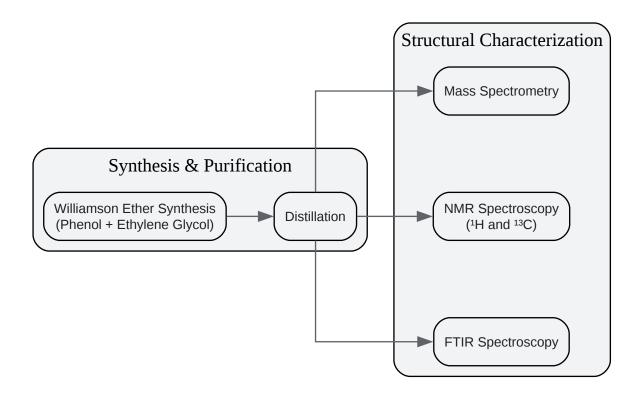
Table 5: Key Mass Spectrometry Fragments for 2-Phenoxyethanol

m/z	Fragment
138	[C ₈ H ₁₀ O ₂] ⁺ (Molecular Ion)
107	[C ₇ H ₇ O] ⁺
94	[C ₆ H ₅ OH] ⁺
77	[C ₆ H ₅] ⁺
45	[CH ₂ CH ₂ OH] ⁺

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the characterization of 2-Phenoxyethanol.

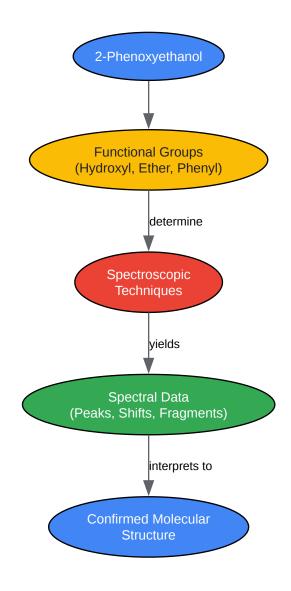




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Figure 1: Workflow for Synthesis and Characterization.





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